Synthetic Utility in Oxytocin Receptor Antagonist Development: A Validated Intermediate
Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is a validated intermediate in the synthesis of potent, selective, and orally active oxytocin receptor antagonists [1]. In the context of this chemical series, structural modifications around the arenesulfonyl moiety, including the 4-chlorophenyl substitution, were found to be critical for improving both in vitro potency and aqueous solubility relative to the initial lead compound 7 [2]. While direct IC50 data for the methyl ester itself is not the primary endpoint, its role as a precursor to the active antagonist series underscores its strategic value in medicinal chemistry campaigns.
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | Precursor to potent oxytocin receptor antagonists |
| Comparator Or Baseline | Compound 7 (initial lead in the series) |
| Quantified Difference | Analogs derived from this class were found to be superior to compound 7 in terms of in vitro potency and aqueous solubility [2]. |
| Conditions | SAR investigations and in vitro assays as described in Quattropani et al., 2005 [2]. |
Why This Matters
This compound is a structurally essential building block for a well-characterized class of oxytocin receptor antagonists, making it a strategic procurement choice for labs working in this area.
- [1] MolAid. (n.d.). [Benzenesulfonyl-(4-chloro-phenyl)-amino]-acetic acid methyl ester (CAS 418806-66-3) - Reaction Information. View Source
- [2] Quattropani, A., et al. (2005). Discovery and Development of a New Class of Potent, Selective, Orally Active Oxytocin Receptor Antagonists. Journal of Medicinal Chemistry, 48(24), 7882–7905. View Source
